molecular formula C8H12O B154755 Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- CAS No. 1767-84-6

Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-

Cat. No.: B154755
CAS No.: 1767-84-6
M. Wt: 124.18 g/mol
InChI Key: SEHHTJURFQTXSZ-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-: is an organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol . It is also known by other names such as 1-acetyl-2-methylcyclopentene and 1-acetyl-2-methyl-1-cyclopentene . This compound is a ketone, characterized by the presence of a carbonyl group (C=O) attached to a cyclopentene ring with a methyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methylcyclopentene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction proceeds as follows:

2-methylcyclopentene+acetyl chlorideAlCl3Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-+HCl\text{2-methylcyclopentene} + \text{acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-} + \text{HCl} 2-methylcyclopentene+acetyl chlorideAlCl3​​Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)-+HCl

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Nucleophiles such as or can be used under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- involves its interaction with various molecular targets. The carbonyl group (C=O) is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions and biological interactions. The compound can also participate in hydrogen bonding and van der Waals interactions , influencing its behavior in different environments .

Comparison with Similar Compounds

Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- can be compared with other similar compounds such as:

  • 1-acetyl-2-methylcyclopentene
  • 1-acetyl-2-methyl-1-cyclopentene
  • 1-acetyl-2-methyl-2-cyclopentene

These compounds share similar structural features but differ in the position of the acetyl and methyl groups. The unique arrangement of these groups in Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)- imparts distinct chemical and physical properties, making it valuable for specific applications .

Properties

IUPAC Name

1-(2-methylcyclopent-2-en-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-6-4-3-5-8(6)7(2)9/h4,8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHHTJURFQTXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015945
Record name 1-(2-methylcyclopent-2-en-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1767-84-6
Record name 1-(2-methylcyclopent-2-en-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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